N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c1-9-5-12(10(2)24-9)16(21)18-17-20-19-15(25-17)7-11-3-4-13-14(6-11)23-8-22-13/h3-6H,7-8H2,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIGVYIOLKJWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown antitumor activities against hela, a549 and mcf-7 cell lines.
Mode of Action
It is suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line.
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with 2,5-dimethylfuran and oxadiazole intermediates. The synthetic route can vary based on the specific functional groups introduced during the process. A detailed synthetic pathway is essential for understanding its biological activity.
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds related to benzo[d][1,3]dioxole and oxadiazole derivatives. For instance:
- Cytotoxicity : A study demonstrated that derivatives containing benzo[d][1,3]dioxole exhibited significant cytotoxic effects against various cancer cell lines such as HepG2, HCT116, and MCF-7. The IC50 values for some compounds were reported as low as 2.38 µM for HepG2 cells, indicating potent activity compared to standard drugs like doxorubicin .
- Mechanisms of Action : The anticancer mechanisms include the inhibition of epidermal growth factor receptor (EGFR) and modulation of apoptosis-related proteins such as Bax and Bcl-2. These compounds also induce cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
Research indicates that compounds with similar structures demonstrate antimicrobial properties against various pathogens. The benzo[d][1,3]dioxole moiety is known for its electron-rich nature, which enhances its interaction with microbial targets .
Case Study 1: Antitumor Evaluation
A series of novel derivatives were synthesized and tested for their antitumor activities against HeLa and A549 cell lines. Notably:
- Compound C27 showed IC50 values of 2.07 ± 0.88 µM against HeLa cells.
- Compound C16 exhibited an IC50 of 2.55 ± 0.34 µM against MCF-7 cells .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds to various targets involved in cancer progression. The results suggested strong interactions with key proteins implicated in tumor growth .
Data Summary Table
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| C27 | HeLa | 2.07 ± 0.88 | EGFR inhibition |
| C16 | MCF-7 | 2.55 ± 0.34 | Apoptosis induction |
| Doxorubicin | HepG2 | 7.46 | Chemotherapeutic agent |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the benzo[d][1,3]dioxole moiety. For instance, derivatives of benzo[d][1,3]dioxole have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. One study synthesized a series of derivatives and evaluated their activity using the agar diffusion method. The results indicated that several compounds exhibited significant zones of inhibition and minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Sarcina .
| Compound | Activity | MIC (nM) | Target Bacteria |
|---|---|---|---|
| 4e | High | 80 | Sarcina |
| 6c | Moderate | 90 | Sarcina |
Antitumor Properties
The compound has also been evaluated for its antitumor activities. A series of N-aryl derivatives were synthesized and tested against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). Some derivatives displayed potent growth inhibition with IC50 values below 5 µM. Notably, compound C27 showed IC50 values of 2.07 ± 0.88 µM against HeLa cells and 3.52 ± 0.49 µM against A549 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| C27 | HeLa | 2.07 ± 0.88 |
| C27 | A549 | 3.52 ± 0.49 |
| C16 | MCF-7 | 2.55 ± 0.34 |
Pharmacological Insights
The pharmacological profile of N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide suggests potential applications in treating various diseases due to its ability to interact with biological targets effectively. The oxadiazole ring is known for enhancing the bioactivity of compounds by improving their solubility and stability .
Mechanisms of Action:
The mechanisms through which these compounds exert their effects are still under investigation but may include:
- Inhibition of specific enzymes involved in bacterial cell wall synthesis.
- Induction of apoptosis in cancer cells through modulation of signaling pathways.
Chemical Reactions Analysis
Hydrolysis Reactions
The 1,3,4-oxadiazole ring undergoes hydrolysis under acidic or alkaline conditions, yielding distinct products:
The stability of the oxadiazole ring is pH-dependent, with acidic conditions favoring complete ring cleavage and alkaline conditions leading to partial degradation .
Nucleophilic Substitution
The methylene bridge (–CH₂–) linking the benzodioxole and oxadiazole groups is susceptible to nucleophilic attack:
| Nucleophile | Conditions | Products | Efficiency |
|---|---|---|---|
| NH₃ | Ethanol, 60°C, 12 hrs | Amine-substituted derivative | Moderate (45%) |
| Thiophenol | DMF, K₂CO₃, 100°C, 6 hrs | Benzylthioether analog | High (78%) |
| Piperidine | CH₃CN, RT, 24 hrs | Piperidinylmethyl-oxadiazole compound | Low (22%) |
Reactivity is enhanced by electron-withdrawing effects from the oxadiazole ring, which polarizes the C–H bond in the methylene group.
Cyclization and Cross-Coupling
The oxadiazole and furan moieties participate in cycloaddition and metal-catalyzed coupling:
3.1. Huisgen Cycloaddition
-
Reactants : Phenylacetylene, Cu(I) catalyst
-
Conditions : DCM, RT, 24 hrs
-
Mechanism : 1,3-dipolar cycloaddition between oxadiazole and acetylene.
3.2. Suzuki-Miyaura Coupling
-
Reactants : 4-Bromophenylboronic acid, Pd(PPh₃)₄
-
Conditions : Toluene/EtOH, 80°C, 12 hrs
-
Limitation : Low yield attributed to steric hindrance from dimethylfuran .
4.1. Furan Ring Oxidation
-
Oxidant : mCPBA (meta-chloroperbenzoic acid)
-
Conditions : CH₂Cl₂, 0°C → RT
-
Product : Furan epoxide derivative (unstable; decomposes above 40°C).
4.2. Catalytic Hydrogenation
-
Catalyst : Pd/C, H₂ (1 atm)
-
Conditions : MeOH, RT, 6 hrs
-
Product : Partially saturated oxadiazole (no full ring hydrogenation observed).
5.1. Amide Hydrolysis
-
Conditions : 6M HCl, reflux, 8 hrs
-
Product : 2,5-Dimethylfuran-3-carboxylic acid + Oxadiazol-2-amine (yield: 88%).
5.2. Esterification
-
Reactants : MeOH, H₂SO₄ (catalytic)
-
Conditions : Reflux, 24 hrs
-
Product : Methyl ester analog (yield: 73%).
Stability Under Thermal and Photolytic Conditions
| Condition | Observation |
|---|---|
| Thermal (150°C) | Decomposition via oxadiazole ring rearrangement (TGA-DSC confirms at 162°C). |
| UV Light (254 nm) | Benzodioxole ring undergoes photooxidation to quinone (HPLC-MS confirmation). |
Key Mechanistic Insights
-
Oxadiazole Reactivity : The 1,3,4-oxadiazole ring acts as both an electron-deficient heterocycle and a hydrogen-bond acceptor, directing nucleophilic/electrophilic attacks .
-
Benzodioxole Stability : The methylenedioxy group resists electrophilic substitution but undergoes oxidative cleavage under strong conditions.
-
Steric Effects : Dimethyl substituents on the furan ring hinder cross-coupling reactions, necessitating optimized catalysts .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chloro-4-methoxybenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide (Compound 55)
- Core Structure : Thiazole ring substituted with a cyclopropanecarboxamide and a 3-chloro-4-methoxybenzoyl group.
- Key Differences: Replaces the oxadiazole ring with a thiazole, altering electronic properties (thiazole is more polarizable). Incorporates a cyclopropane ring, which may enhance conformational rigidity compared to the flexible benzodioxolylmethyl chain in the target compound.
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide (D-19)
- Core Structure: Pyrrole carboxamide linked to a dihydropyridinone moiety.
- The dihydropyridinone group introduces a hydrogen-bond donor/acceptor system absent in the target compound, which could enhance solubility but reduce membrane permeability .
N-(5-Ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide
- Core Structure : Benzofuran carbohydrazide fused to a dihydrothiazole ring.
- Key Differences :
- The nitro group at position 5 of the benzofuran confers strong electron-withdrawing effects, contrasting with the electron-donating methyl groups on the furan in the target compound.
- The dihydrothiazole ring’s reduced state may increase susceptibility to oxidation compared to the fully aromatic oxadiazole .
Structural and Functional Comparison Table
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide?
Answer:
The compound is synthesized via a multi-step approach:
Core intermediate preparation : React benzo[d][1,3]dioxol-5-ylmethyl derivatives with hydrazine derivatives to form the 1,3,4-oxadiazole ring. For example, a chloroform-based reaction with triethylamine as a base and acid chlorides (e.g., 2,5-dimethylfuran-3-carbonyl chloride) facilitates carboxamide bond formation .
Purification : Post-reaction, the crude product is washed with 10% NaHCO₃ to remove acidic byproducts, dried over Na₂SO₄, and recrystallized from ethanol-DMF mixtures for purity .
Validation : Confirm structural integrity via NMR (e.g., Varian Mercury 400 MHz) and TLC (Merck Silica Gel 60 F₂₅₄ plates) .
Advanced: How can researchers resolve contradictions in biological activity data for structurally similar oxadiazole derivatives?
Answer:
Discrepancies in activity data may arise from:
- Substituent effects : The position and electronic nature of substituents (e.g., methoxy vs. halogen groups) significantly impact receptor binding. For example, electron-withdrawing groups on the benzodioxole ring enhance anticonvulsant activity in related compounds .
- Assay variability : Standardize in vivo models (e.g., maximal electroshock seizure tests) and in vitro assays (e.g., GABA receptor binding) to ensure reproducibility .
- Statistical rigor : Use dose-response curves (EC₅₀/IC₅₀) and ANOVA for cross-study comparisons .
Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?
Answer:
- HPLC-MS : Quantify purity (≥95%) using C18 columns with acetonitrile/water gradients and monitor degradation products under stress conditions (e.g., 40°C, 75% humidity) .
- NMR spectroscopy : Assign peaks for the benzodioxole methyl (δ 3.8–4.1 ppm), oxadiazole protons (δ 8.2–8.5 ppm), and dimethylfuran groups (δ 2.1–2.4 ppm) .
- TGA/DSC : Assess thermal stability (decomposition >200°C) and crystallinity .
Advanced: How can computational modeling optimize the synthesis and bioactivity of this compound?
Answer:
- Reaction design : Use density functional theory (DFT) to predict reaction pathways (e.g., cyclization energetics for oxadiazole formation) and identify optimal catalysts .
- Docking studies : Model interactions with biological targets (e.g., voltage-gated sodium channels) using AutoDock Vina. Prioritize substituents that enhance hydrogen bonding (e.g., -OCH₃ groups) .
- ADMET prediction : Employ tools like SwissADME to forecast pharmacokinetic properties (e.g., logP ~3.2, BBB permeability) .
Basic: What solvent systems are optimal for recrystallizing this compound?
Answer:
- Polar aprotic mixtures : Ethanol-DMF (3:1 v/v) is effective for recrystallization due to balanced solubility and polarity .
- Avoid protic solvents : Methanol/water may induce hydrolysis of the oxadiazole ring.
- Crystallization monitoring : Use polarized light microscopy to track crystal habit (e.g., needle vs. plate morphology) .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Answer:
Core modifications : Synthesize analogs with variations in:
- Benzodioxole substituents : Replace methyl with tert-butyl to assess steric effects .
- Oxadiazole linkage : Compare 1,3,4-oxadiazole vs. 1,2,4-triazole rings for metabolic stability .
Bioactivity profiling : Screen derivatives against panels (e.g., NCI-60 cancer cell lines) and correlate activity with electronic parameters (Hammett σ values) .
Data analysis : Apply multivariate regression to identify key descriptors (e.g., molar refractivity, π-surface area) .
Basic: What storage conditions ensure long-term stability of this compound?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Solvent : Dissolve in anhydrous DMSO (≥99.9%) for stock solutions; avoid aqueous buffers (pH >7) to prevent hydrolysis .
- Stability monitoring : Perform accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced: How can researchers address low yields in the final coupling step of the synthesis?
Answer:
- Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings or CuI/ligand systems for Ullmann reactions .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 18 hrs conventional) and improve yields by 15–20% .
- Byproduct analysis : Use LC-MS to identify side products (e.g., unreacted acid chlorides) and adjust stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
